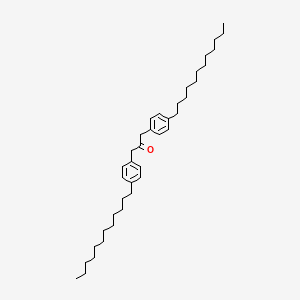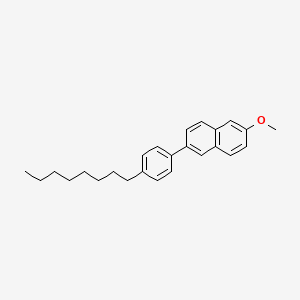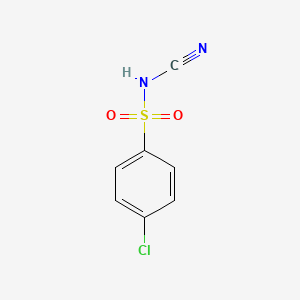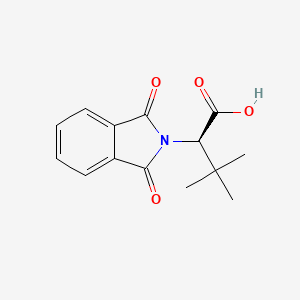
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid: is a complex organic compound characterized by its unique structural features. This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine to form the isoindoline core, followed by subsequent functionalization to introduce the butanoic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoindoline ring are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, alkylating agents, under controlled temperatures and solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted isoindoline derivatives, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its potential bioactivity. It is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, dyes, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied.
Comparación Con Compuestos Similares
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and exhibit diverse biological activities.
Isoindoline Derivatives: Other isoindoline derivatives, such as phthalimide, also show a range of applications in chemistry and biology.
Uniqueness: What sets (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid apart is its specific structural configuration, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H15NO4 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17/h4-7,10H,1-3H3,(H,18,19)/t10-/m0/s1 |
Clave InChI |
RZEIABQUGXEDJK-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CC(C)(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


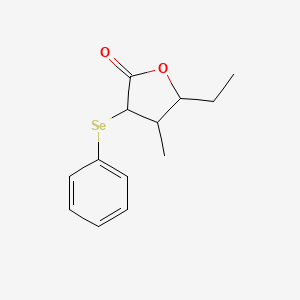
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde](/img/structure/B14251203.png)
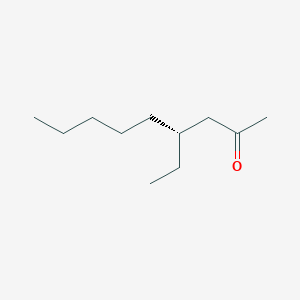
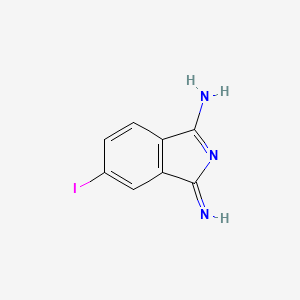
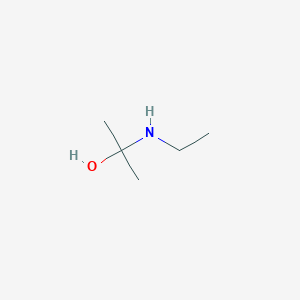
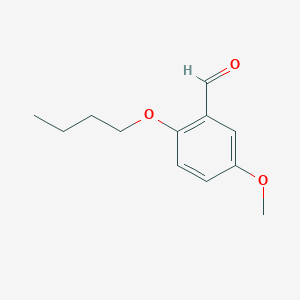
![1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14251224.png)
![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
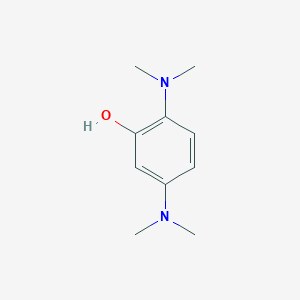
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
